molecular formula C8H6BrN3O2 B2582351 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid CAS No. 1820704-94-6

4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid

Cat. No.: B2582351
CAS No.: 1820704-94-6
M. Wt: 256.059
InChI Key: TXXSBANFEFKALP-UHFFFAOYSA-N
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Description

4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid is a heterocyclic compound with the molecular formula C8H6BrN3O2. It is characterized by a pyrazolo[1,5-a]pyrazine core structure, substituted with a bromine atom at the 4-position and a methyl group at the 6-position.

Preparation Methods

The synthesis of 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid typically involves multi-step synthetic routes. One common method includes the following steps:

Industrial production methods may involve optimization of these steps to enhance yield and purity, often employing continuous flow reactors and automated systems to ensure consistent quality and scalability.

Chemical Reactions Analysis

4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid undergoes various chemical reactions, including:

Common reagents used in these reactions include palladium catalysts, bases like potassium carbonate, and solvents such as dimethyl sulfoxide (DMSO). Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of 4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methyl substituents influence its binding affinity and selectivity towards these targets. The compound can modulate biological pathways by inhibiting or activating specific enzymes, leading to desired therapeutic effects .

Comparison with Similar Compounds

4-Bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid can be compared with other similar compounds, such as:

    4-Chloro-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid: Similar structure but with a chlorine atom instead of bromine.

    4-Bromo-6-ethylpyrazolo[1,5-a]pyrazine-2-carboxylic acid: Similar structure but with an ethyl group instead of a methyl group.

    4-Bromo-6-methylpyrazolo[1,5-a]pyrimidine-2-carboxylic acid: Similar structure but with a pyrimidine ring instead of a pyrazine ring.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties, making it valuable for targeted applications in research and industry.

Properties

IUPAC Name

4-bromo-6-methylpyrazolo[1,5-a]pyrazine-2-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6BrN3O2/c1-4-3-12-6(7(9)10-4)2-5(11-12)8(13)14/h2-3H,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXXSBANFEFKALP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CN2C(=CC(=N2)C(=O)O)C(=N1)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6BrN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.06 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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